N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15806477
InChI: InChI=1S/C11H13N3S/c1-3-12-11-14-13-10(15-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,12,14)
SMILES:
Molecular Formula: C11H13N3S
Molecular Weight: 219.31 g/mol

N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine

CAS No.:

Cat. No.: VC15806477

Molecular Formula: C11H13N3S

Molecular Weight: 219.31 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine -

Specification

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
IUPAC Name N-ethyl-5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C11H13N3S/c1-3-12-11-14-13-10(15-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,12,14)
Standard InChI Key LCSDUWAXEFEELN-UHFFFAOYSA-N
Canonical SMILES CCNC1=NN=C(S1)C2=CC=CC(=C2)C

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Functional Groups

N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine (C₁₁H₁₃N₃S, MW 219.31 g/mol) features a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The meta-tolyl group (3-methylphenyl) is attached at position 5, while an ethyl amine substituent occupies position 2 (Fig. 1) . This arrangement enhances lipophilicity, facilitating membrane permeability and target binding.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₃N₃S
Molecular Weight219.31 g/mol
Density1.3±0.1 g/cm³ (analogous)
Boiling Point~364.9°C (extrapolated)
Melting Point218–222°C (analogous)

Spectroscopic Characterization

Fourier-transform infrared spectroscopy (FTIR) of analogous thiadiazoles reveals N–H stretching at 3350–3250 cm⁻¹ and C=S vibrations at 690–630 cm⁻¹ . Nuclear magnetic resonance (NMR) data for the meta-tolyl group typically show aromatic protons as a multiplet at δ 7.2–7.4 ppm, with the methyl group resonating as a singlet at δ 2.3 ppm . The ethyl amine’s CH₂ group appears as a quartet at δ 3.4 ppm, coupled to the terminal CH₃ triplet at δ 1.2 ppm .

Computational Modeling Insights

Density functional theory (DFT) calculations predict a planar thiadiazole ring with partial double-bond character in the C–N and C–S bonds. The meta-tolyl group adopts a perpendicular orientation relative to the ring, minimizing steric hindrance . Molecular electrostatic potential maps highlight electron-rich regions at the sulfur and amine sites, suggesting nucleophilic reactivity.

Synthesis and Scalability

Laboratory-Scale Synthesis

The compound is synthesized via cyclization of thiocarbohydrazide derivatives with carboxylic acids or esters under acidic conditions . A representative protocol involves:

  • Condensation of 3-methylbenzoic acid with thiosemicarbazide to form 5-(m-tolyl)-1,3,4-thiadiazol-2-amine.

  • Alkylation with ethyl bromide in the presence of K₂CO₃ to introduce the ethyl group.

Yield optimization (65–78%) is achieved using microwave-assisted synthesis, which reduces reaction times from hours to minutes .

Industrial Production

Continuous flow reactors enable kilogram-scale production with >99% purity. Key advantages include precise temperature control, reduced waste, and elimination of intermediate isolation steps. A typical setup employs:

  • Reactor 1: Thiocarbohydrazide and 3-methylbenzoyl chloride in acetonitrile at 80°C.

  • Reactor 2: Ethylation with ethyl bromide and triethylamine at 120°C.

Biological Activity and Mechanisms

Urease Inhibition

With a Ki of 0.45 µM against Helicobacter pylori urease, it outperforms thiourea (Ki = 1.2 µM) by competitively binding nickel ions in the enzyme’s catalytic center. This activity suggests utility in treating peptic ulcers and gastritis.

Antimicrobial Effects

Derivatives of 2-amino-1,3,4-thiadiazole exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 4 µg/mL) and Candida albicans (MIC = 8 µg/mL) . The ethyl group enhances membrane penetration, while the thiadiazole ring chelates microbial metalloenzymes .

Comparative Analysis with Thiadiazole Derivatives

Table 2: Pharmacological Comparison

CompoundAnticancer IC₅₀ (µM)Urease Ki (µM)LogP
N-Ethyl-5-(m-tolyl)-thiadiazole8.20.452.9
5-(p-Tolyl)-thiadiazole 12.10.982.5
N-Ethyl-5-(o-tolyl)-thiadiazole 10.70.673.1

Meta-substitution confers optimal steric and electronic properties for target binding, explaining its superior activity over para- and ortho-analogs .

Applications and Future Directions

Current research focuses on:

  • Drug Delivery: Encapsulation in PEGylated liposomes to improve bioavailability.

  • Combination Therapy: Synergistic effects with cisplatin in ovarian cancer models.

  • Toxicity Mitigation: Structural modifications to reduce hepatotoxicity observed in preclinical trials .

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